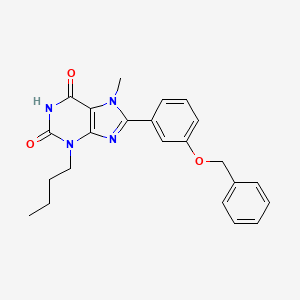![molecular formula C20H26N4OS B7534919 (1-Benzylpyrrolidin-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534919.png)
(1-Benzylpyrrolidin-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Benzylpyrrolidin-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone, commonly referred to as BTDM, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of synthetic cathinones, which are psychoactive substances that have been designed to mimic the effects of natural stimulants like cocaine and amphetamines. BTDM has been shown to have a unique chemical structure that makes it a promising candidate for further study.
Mécanisme D'action
BTDM works by binding to certain receptors in the brain, specifically the dopamine transporter. This prevents dopamine from being reabsorbed into the neurons, leading to an increase in dopamine levels in the brain. This increase in dopamine can lead to a variety of effects, including increased energy, improved mood, and decreased appetite.
Biochemical and Physiological Effects
Studies have shown that BTDM has a number of biochemical and physiological effects on the body. In addition to its effects on dopamine levels, it has also been shown to increase levels of other neurotransmitters like norepinephrine and serotonin. This can lead to a variety of effects on the body, including increased heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BTDM in lab experiments is that it has a unique chemical structure that makes it a promising candidate for further study. Its effects on the brain and nervous system are also of interest to researchers studying addiction and other related conditions. However, there are also limitations to its use in lab experiments, including the potential for abuse and the need for strict safety protocols to be followed.
Orientations Futures
There are a number of future directions that could be explored in regards to BTDM. One area of research could focus on its potential use as a treatment for addiction or other related conditions. Another area of research could focus on developing new synthetic cathinones with even more potent effects on the brain and nervous system. Overall, BTDM has the potential to be a valuable tool for scientific research in a variety of fields.
Méthodes De Synthèse
The synthesis of BTDM involves a series of chemical reactions that can be carried out in a laboratory setting. One common method involves starting with a precursor compound, such as 2-bromothiazole, and reacting it with other chemicals to produce the final product. The exact process can vary depending on the specific conditions used, but the end result is a pure sample of BTDM that can be used for research purposes.
Applications De Recherche Scientifique
BTDM has been studied for its potential use in a variety of scientific applications. One area of research has focused on its effects on the brain and nervous system. Studies have shown that BTDM acts as a dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain. This can lead to feelings of euphoria and increased energy, similar to the effects of other stimulants.
Propriétés
IUPAC Name |
(1-benzylpyrrolidin-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4OS/c25-19(18-8-4-10-24(18)16-17-6-2-1-3-7-17)22-11-5-12-23(14-13-22)20-21-9-15-26-20/h1-3,6-7,9,15,18H,4-5,8,10-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHHZJDHHUSOTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)N3CCCN(CC3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzylpyrrolidin-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-4-methoxyphenyl]acetamide](/img/structure/B7534838.png)
![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7534863.png)
![2-(methoxymethyl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7534873.png)
![1-benzyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B7534880.png)
![[2-[(3,5-Dichloro-4-methylpyridin-2-yl)amino]-2-oxoethyl] 2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7534884.png)
![1-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B7534886.png)
![N-[2-(diethylamino)-2-oxoethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7534893.png)
![(3-Fluoro-4-methylphenyl)-[4-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B7534903.png)


![N-[(4-methoxyphenyl)methyl]-5-thia-1,7-diazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,9,11-pentaene-4-carboxamide](/img/structure/B7534916.png)
![N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7534917.png)
![2-(4-Chlorophenyl)-5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,4-oxadiazole](/img/structure/B7534920.png)
![1-methyl-N-[4-(2-morpholin-4-ylethylcarbamoyl)phenyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7534922.png)